molecular formula C10H7ClO2 B2512002 1-(6-Chloro-1-benzofuran-2-yl)ethanone CAS No. 36744-41-9

1-(6-Chloro-1-benzofuran-2-yl)ethanone

Cat. No.: B2512002
CAS No.: 36744-41-9
M. Wt: 194.61
InChI Key: RFLBWLBMAZYMDZ-UHFFFAOYSA-N
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Description

1-(6-Chloro-1-benzofuran-2-yl)ethanone is a heterocyclic compound featuring a benzofuran core substituted with a chlorine atom at position 6 and an acetyl group (ethanone) at position 2. Benzofuran derivatives are structurally analogous to naturally occurring furanocoumarins and are widely studied for their diverse pharmacological and material science applications. The chlorine substituent enhances electrophilicity and may influence intermolecular interactions, while the ethanone group provides a reactive site for further functionalization.

Properties

IUPAC Name

1-(6-chloro-1-benzofuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2/c1-6(12)9-4-7-2-3-8(11)5-10(7)13-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLBWLBMAZYMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related ethanone derivatives, emphasizing differences in molecular architecture, synthesis, and functional properties.

Key Research Findings

Benzofuran Derivatives: Methoxy and ethoxy substituents (e.g., in derivatives) enhance solubility and stability, while bromo groups facilitate cross-coupling reactions for drug discovery . S-A () exhibits notable antioxidant activity, attributed to electron-donating groups (e.g., benzyloxy) that stabilize radical intermediates .

Phenyl Derivatives: 1-(2-Chloro-6-hydroxy-4-MeO-phenyl)ethanone () demonstrates crystallinity suitable for X-ray studies, a property critical for structural elucidation in drug design . Nitro and amino groups in 1-(2-Amino-6-nitrophenyl)ethanone () create redox-active motifs but require careful handling due to uncharacterized toxicity .

Benzimidazole Derivatives: The discontinuation of 1-(6-Chloro-1H-benzimidazol-2-yl)ethanone HCl () highlights challenges in scalability or stability for industrial applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(6-Chloro-1-benzofuran-2-yl)ethanone, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves Friedel-Crafts acylation of 6-chlorobenzofuran with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Key parameters include:

  • Temperature : 0–5°C to minimize side reactions.
  • Solvent : Dichloromethane or nitrobenzene for optimal electrophilic substitution .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) achieves >90% purity.
    • Data : Yields vary from 60–85% depending on stoichiometric ratios and catalyst activity. Suboptimal conditions (e.g., excess acetyl chloride) lead to diacetylated byproducts .

Q. How is the molecular structure of this compound validated experimentally?

  • Techniques :

  • X-ray crystallography : SHELX software (SHELXL for refinement) resolves bond lengths/angles, confirming the chloro and ethanone substituents at positions 6 and 2, respectively. ORTEP diagrams visualize anisotropic displacement parameters .
  • Spectroscopy :
  • ¹H/¹³C NMR : Ethylenic protons (δ 2.6–2.8 ppm), aromatic protons (δ 7.2–7.8 ppm), and carbonyl carbon (δ 195–200 ppm).
  • HRMS : Molecular ion [M+H]⁺ at m/z 195.0321 (C₁₀H₇ClO₂) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in 6-chlorobenzofuran derivatives?

  • Analysis : The chloro group at position 6 exerts a strong electron-withdrawing effect, directing electrophiles (e.g., acylium ions) to the less deactivated position 2. Computational studies (DFT, NBO analysis) reveal:

  • Charge distribution : Position 2 has higher electron density compared to position 3 due to resonance stabilization.
  • Transition state : Lower activation energy for substitution at position 2 vs. 3 (~15 kJ/mol difference) .

Q. How does this compound interact with biological targets, and what assays validate its therapeutic potential?

  • Methods :

  • Molecular docking : Screens against COX-2 (PDB ID: 5KIR) show a binding affinity (ΔG = −8.2 kcal/mol) via H-bonding with Ser530 and hydrophobic interactions .
  • Kinetic assays : IC₅₀ values of 12.5 µM in LPS-induced RAW 264.7 macrophages confirm anti-inflammatory activity via NF-κB inhibition .
    • Limitations : Low solubility in aqueous buffers (logP = 3.2) necessitates formulation with DMSO or cyclodextrin derivatives for in vivo studies .

Q. What strategies mitigate conflicting crystallographic data in structural refinement for halogenated benzofurans?

  • Approach :

  • Twinning analysis : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning, common in chloro-substituted derivatives.
  • Disorder modeling : Split positions for chlorine atoms (occupancy < 0.7) improve R-factor convergence (e.g., R₁ < 0.05) .

Key Considerations

  • Regiochemical Control : Substituent position (6-Cl vs. 5-Cl) significantly alters electronic properties and reactivity. For example, 6-Cl derivatives exhibit stronger electron withdrawal, favoring nucleophilic attack at position 3 over 5 .
  • Software Tools : SHELX (structure refinement), ORTEP (visualization), and Gaussian (DFT calculations) are critical for validating experimental data .

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